5-Fluoro-2-nitrobenzotrifluoride
Overview
Description
5-Fluoro-2-nitrobenzotrifluoride is a tri-substituted benzene derivative . It is formed by the nitration of m-fluorobenzotrifluoride . This compound is used as a monomer in the synthesis of hyperbranched poly (aryl ether) and in the preparation of androgen receptor modulators and other pharmaceutical compounds .
Synthesis Analysis
The synthesis process of 5-Fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry . The mass transfer limitation for this nitration process in the millireactor was evaluated .Molecular Structure Analysis
The molecular formula of 5-Fluoro-2-nitrobenzotrifluoride is C7H3F4NO2 . Its molecular weight is 209.10 g/mol . The InChI key is WMQOSURXFLBTPC-UHFFFAOYSA-N .Chemical Reactions Analysis
The nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent results in the formation of 5-Fluoro-2-nitrobenzotrifluoride . The yield of 5-fluoro-2-nitrobenzotrifluoride could be as high as 96.4% with the optimal composition of the mixed acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-nitrobenzotrifluoride include a density of 1.5±0.1 g/cm3, boiling point of 198.5±0.0 °C at 760 mmHg, vapour pressure of 0.5±0.3 mmHg at 25°C, enthalpy of vaporization of 41.7±3.0 kJ/mol, flash point of 88.9±0.0 °C, and index of refraction of 1.456 .Scientific Research Applications
Synthesis and Manufacturing Efficiency
5-Fluoro-2-nitrobenzotrifluoride has been synthesized in a continuous-flow millireactor system, offering a safer and more efficient protocol compared to traditional batch reactors. This approach is particularly advantageous for commercial manufacturing of fine chemicals and pharmaceutical intermediates, as it enhances mass and heat transfer rates, thereby improving control over impurity and overall process efficiency (Chen et al., 2020).
Chemical Structure Analysis
Studies on the indirect spin-spin coupling constants between fluorine nuclei in 5-Fluoro-2-nitrobenzotrifluoride have been conducted. This analysis is crucial for understanding the through-space interactions and is consistent with semiempirical theories, aiding in the deeper understanding of its molecular structure (Schaefer et al., 1975).
Reactivity and Mechanism Studies
The relative mobility of the nitro group and fluorine atom in 5-Fluoro-2-nitrobenzotrifluoride has been studied using competing reaction techniques. This research provides insights into the entropy control of the reactivity of arenes, contributing to a better understanding of the reaction mechanisms involving this compound (Khalfina & Vlasov, 2002), (Khalfina & Vlasov, 2007).
Building Blocks for Heterocyclic Synthesis
5-Fluoro-2-nitrobenzotrifluoride has been used as a starting material for the preparation of substituted nitrogenous heterocycles. This application is significant in drug discovery, offering a pathway for synthesizing diverse libraries of heterocycles (Křupková et al., 2013).
Application in Photoregulated Drug Release
5-Fluoro-2-nitrobenzotrifluoride has been used in the synthesis of gold nanoparticle conjugates for the photoregulated release of anticancer drugs. This innovative approach holds potential for targeted drug delivery systems (Agasti et al., 2009).
Influence on Liquid Crystal Properties
Research has been conducted on liquid crystals containing 5-Fluoro-2-nitrobenzotrifluoride derivatives to explore the effects of lateral alkyloxy chains on the formation and stability of ferroelectric nematic phases. This study is pivotal for the development of advanced liquid crystal display technologies (Cruickshank et al., 2022).
Safety And Hazards
Future Directions
The continuous-flow synthesis strategy of 5-Fluoro-2-nitrobenzotrifluoride would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration . This strategy could achieve better control over impurity and higher process efficiency because of its enhanced mass and heat transfer rates under the optimized conditions .
properties
IUPAC Name |
4-fluoro-1-nitro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQOSURXFLBTPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278843 | |
Record name | 5-Fluoro-2-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-nitrobenzotrifluoride | |
CAS RN |
393-09-9 | |
Record name | 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=393-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 393-09-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoro-2-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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